Amorfrutin A (CAS 80489-90-3) is a plant-derived prenylated benzoic acid derivative that serves as a critical reference standard in metabolic and inflammatory disease research. Functioning as a highly selective partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), it decouples glucose-lowering efficacy from the adverse adipogenic effects typically associated with full synthetic agonists [1]. For procurement professionals and assay developers, Amorfrutin A provides a stable, commercially viable baseline material for high-throughput screening, in vivo metabolic modeling, and the synthesis of advanced meroterpene derivatives, offering a standardized profile of moderate receptor affinity and well-documented formulation parameters.
Substituting Amorfrutin A with standard thiazolidinediones (TZDs) like rosiglitazone fundamentally alters experimental outcomes; while TZDs are full PPARγ agonists that induce severe adipogenesis and fluid retention, Amorfrutin A acts as a partial agonist that improves insulin sensitivity without weight gain [1]. Furthermore, substitution with closely related in-class analogs is pharmacologically invalid. Amorfrutin B possesses a geranyl rather than a prenyl side chain, shifting its PPARγ binding affinity into the low nanomolar range and altering baseline assay kinetics [2]. Conversely, Amorfrutin C lacks efficient PPARγ activation entirely, instead driving mitochondrial-mediated apoptosis, making it useless for metabolic receptor studies[3]. Procurement must strictly specify Amorfrutin A to ensure reproducible, weight-neutral PPARγ modulation.
Amorfrutin A demonstrates a highly specific partial agonist profile with a PPARγ binding affinity (Ki) of 236 nM and an EC50 of 458 nM. In contrast, the synthetic full agonist rosiglitazone exhibits a Ki of 7 nM, while the structural analog Amorfrutin B binds at 19 nM due to its geranyl side chain[REFS-1, REFS-2].
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
| Target Compound Data | 236 nM |
| Comparator Or Baseline | Rosiglitazone (7 nM) and Amorfrutin B (19 nM) |
| Quantified Difference | 33-fold lower affinity than rosiglitazone; 12-fold lower than Amorfrutin B. |
| Conditions | In vitro competitive binding assays and reporter gene assays. |
The moderate affinity and partial agonism of Amorfrutin A make it the ideal reference standard for decoupling therapeutic metabolic effects from the over-activation toxicity seen with full agonists.
In high-fat diet-induced obese (DIO) mouse models, Amorfrutin A (100 mg/kg/day) significantly enhances glucose tolerance and insulin sensitivity without inducing the weight gain or hepatotoxicity characteristic of full agonists. Rosiglitazone, the standard TZD baseline, causes significant fluid retention and fat storage under identical metabolic conditions [1].
| Evidence Dimension | In vivo fat storage and weight gain |
| Target Compound Data | No significant increase in body weight or fat storage. |
| Comparator Or Baseline | Rosiglitazone (significant weight gain and fluid retention). |
| Quantified Difference | Complete elimination of TZD-associated adipogenic side effects. |
| Conditions | High-fat diet-induced obese (DIO) mouse models (100 mg/kg/day dosing). |
Buyers developing next-generation metabolic therapeutics must procure Amorfrutin A to establish a weight-neutral baseline in preclinical animal models.
While Amorfrutin A is a confirmed, potent activator of PPARγ, the closely related analog Amorfrutin C fails to efficiently activate the PPARγ receptor. Instead, Amorfrutin C acts as a cytotoxic agent that induces apoptosis via mitochondrial targeting, completely diverging from the metabolic pathway [1].
| Evidence Dimension | Primary mechanism of action |
| Target Compound Data | Efficient PPARγ activation (EC50 = 458 nM). |
| Comparator Or Baseline | Amorfrutin C (inefficient PPARγ activation, high cytotoxicity). |
| Quantified Difference | Fundamental shift from metabolic receptor modulation to mitochondrial apoptosis. |
| Conditions | In vitro transcriptional activation and cell proliferation assays. |
Procurement must avoid analog substitution, as Amorfrutin C will cause catastrophic assay failure in metabolic or insulin-resistance screening protocols.
In ADME pharmacokinetic modeling, Amorfrutin A achieves a predicted oral absorption rate of 93%, outperforming many highly glycosylated flavonoids and complex phytochemicals. However, its high lipophilicity (cLogP > 4) requires specific formulation strategies, such as nano-encapsulation or the use of PEG 400/Tween 80, to overcome aqueous solubility limits during in vivo dosing [1].
| Evidence Dimension | Predicted oral absorption |
| Target Compound Data | 93% predicted oral absorption. |
| Comparator Or Baseline | Glycosylated flavonols (poor Lipinski compliance and lower absorption). |
| Quantified Difference | Higher theoretical membrane permeability offset by lipophilic solubility limits. |
| Conditions | In silico ADME modeling and explicit solvent molecular dynamics. |
This data directly informs formulation scientists that Amorfrutin A is highly viable for oral dosing models provided that lipophilic excipients are utilized.
Due to its well-characterized partial agonism and moderate binding affinity (Ki = 236 nM), Amorfrutin A is the established benchmark compound for high-throughput screening assays aimed at discovering novel SPARMs that avoid TZD-associated toxicity [1].
Amorfrutin A's ability to improve insulin sensitivity and lipid profiles without inducing weight gain makes it an essential positive control for in vivo efficacy studies targeting diet-induced obesity and Type 2 diabetes [1].
Beyond PPARγ activation, Amorfrutin A effectively inhibits TNF-α-induced NF-κB activation. This dual mechanism makes it a highly valuable procurement choice for researchers investigating the intersection of chronic inflammation and metabolic disorders [2].